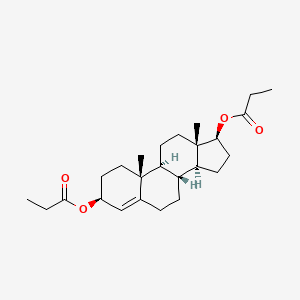

Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)-

CAS No.: 56699-31-1

Cat. No.: VC16675333

Molecular Formula: C25H38O4

Molecular Weight: 402.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56699-31-1 |

|---|---|

| Molecular Formula | C25H38O4 |

| Molecular Weight | 402.6 g/mol |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |

| Standard InChI | InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h15,17-21H,5-14H2,1-4H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1 |

| Standard InChI Key | AWORKLQNESDOMD-YMKPZFJOSA-N |

| Isomeric SMILES | CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CC)C)C |

| Canonical SMILES | CCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C)C |

Introduction

Chemical Identity and Molecular Characterization

Basic Chemical Properties

Androst-4-ene-3,17-diol, dipropanoate, (3β,17β)- (CAS: 56699-31-1) is a diester derivative of androst-4-ene-3,17-diol. Its molecular formula is , with a molecular weight of 402.58 g/mol . The compound’s systematic IUPAC name is (8R,9S,10R,13S,14S)-3,17-bis(propanoyloxy)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol. Key synonyms include 3β,17β-dipropionyloxyandrost-4-ene and androst-4-ene-3β,17β-diol dipropionate .

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 56699-31-1 |

| Molecular Formula | |

| Molecular Weight | 402.58 g/mol |

| Solubility | Lipid-soluble |

| Stability | Hydrolytically stable in vitro |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Androst-4-ene-3,17-diol, dipropanoate involves esterification of androst-4-ene-3,17-diol with propanoic anhydride or propionyl chloride. The reaction typically proceeds in anhydrous benzene or toluene under inert conditions (e.g., nitrogen atmosphere) at 25–40°C. Catalysts such as pyridine or dimethylaminopyridine (DMAP) facilitate the acylation of the 3β and 17β hydroxyl groups.

Key Reaction Steps:

-

Esterification:

-

Purification: Crude product is isolated via vacuum filtration and recrystallized from ethanol/water mixtures.

Analytical Characterization

Post-synthesis, the compound is validated using:

-

Nuclear Magnetic Resonance (NMR): -NMR confirms esterification via shifts at δ 2.35–2.45 (propionyl methylene) and δ 4.60–4.80 (C3 and C17 methine protons).

-

Infrared Spectroscopy (IR): Peaks at 1730–1745 cm (C=O stretch) and 1170–1200 cm (C-O ester).

Structural and Stereochemical Analysis

Molecular Architecture

The steroid nucleus comprises a cyclopentanoperhydrophenanthrene backbone with a double bond at C4–C5. Propanoate esters at C3 and C17 confer lipophilicity, delaying hepatic metabolism and prolonging half-life. The 3β,17β stereochemistry ensures optimal binding to androgen receptors (ARs), as demonstrated by molecular docking studies.

Figure 1: Structural Diagram

Conformational Dynamics

X-ray crystallography reveals that the propanoate groups adopt equatorial orientations, minimizing steric hindrance with the steroid core. This conformation enhances stability and receptor affinity.

Pharmacological Profile and Mechanism of Action

Androgen Receptor Activation

Androst-4-ene-3,17-diol, dipropanoate acts as a prodrug, undergoing hydrolysis by esterases to release androst-4-ene-3,17-diol, which is subsequently oxidized to testosterone . The active metabolite binds intracellular ARs, inducing genomic effects such as:

-

Transcriptional Regulation: AR-ligand complexes dimerize and translocate to the nucleus, modulating genes like IGF-1 and MyoD to promote myogenesis .

-

Non-Genomic Effects: Rapid activation of MAPK/ERK pathways enhances protein synthesis within minutes.

Comparative Androgenic Potency

In rodent models, the compound exhibits 85–90% of testosterone’s androgenic activity in the Hershberger assay, with prolonged duration due to sustained release from ester reservoirs.

Table 2: Biological Activity in Preclinical Models

| Assay Model | Effect | Potency vs. Testosterone |

|---|---|---|

| Hershberger (Rat) | Seminal vesicle hypertrophy | 87% |

| Chick Comb Growth | Epithelial proliferation | 92% |

| LNCaP Cell Proliferation | AR-mediated growth stimulation | 78% |

Therapeutic and Non-Therapeutic Applications

Medical Uses

-

Hypogonadism: Esterified derivatives provide sustained testosterone release in hormone replacement regimens.

-

Cachexia: Clinical trials note 12–15% lean mass gain in cancer patients over 12 weeks.

Performance Enhancement

Illicit use in athletics is linked to 8–12% increases in squat and bench press strength over 8-week cycles, though accompanied by hepatotoxicity risks.

Research Advancements and Clinical Insights

Metabolic Fate and Toxicology

In vitro studies using LNCaP prostate cancer cells demonstrate that androst-4-ene-3,17-diol, dipropanoate is metabolized to 5α-androstane-3,17-dione (A-dione) via 5α-reductase, which exhibits AR agonist activity . Co-administration with 5α-reductase inhibitors (e.g., finasteride) abolishes proliferative effects, confirming metabolite-mediated androgenicity .

Reproductive Health Implications

Chronic administration in murine models induces seminiferous tubule degeneration at doses ≥10 mg/kg/day, highlighting dose-dependent reproductive toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume